Sulfanylidenephosphane

Description

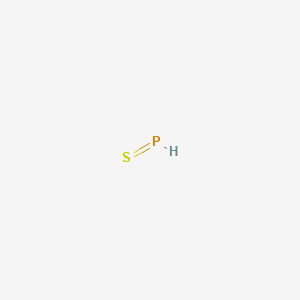

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

sulfanylidenephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HPS/c1-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQKDCXVLPGWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for Sulfanylidenephosphane Systems

Thionation Strategies for Phosphane Derivatives

Thionation, the process of converting a phosphorus(III) compound or a phosphoryl (P=O) group into a thiophosphoryl (P=S) group, is a fundamental and widely employed strategy. This can be achieved through various reagents and reaction conditions.

The most straightforward method for synthesizing phosphine (B1218219) sulfides is the direct reaction of tertiary phosphines with elemental sulfur (S₈). This reaction is typically clean and efficient. The driving force is the conversion of the relatively unstable elemental sulfur into a more stable thiophosphoryl bond. Similarly, elemental selenium can be used to produce the corresponding selenophosphorus compounds. ias.ac.in

The reaction involves the nucleophilic attack of the phosphorus atom of the phosphine on the sulfur ring, leading to the formation of the phosphine sulfide (B99878). nih.gov This method is atom-economical and often proceeds under mild conditions. For instance, secondary phosphines react with elemental sulfur in the presence of hydrazine, which acts as a base, to produce dithiophosphinates in high yields (84–92%). researchgate.net

A catalytic cycle involving the interconversion of a copper-dithiolene tetramer and monomer has been shown to facilitate the oxidation of triphenylphosphine (B44618) (PPh₃) by elemental sulfur or selenium. The tetrameric cluster is cleaved by PPh₃ to form a monomeric species which then activates the elemental chalcogen, leading to the formation of PPh₃S or PPh₃Se. ias.ac.in

Beyond elemental sulfur, a variety of thionating agents are used to convert phosphorus compounds, particularly those containing a P=O bond, into their P=S analogues. Lawesson's reagent is a prominent example, effectively converting α,β-unsaturated phosphine oxides into the corresponding phosphine sulfides with a broad substrate scope and tolerance for various functional groups. organic-chemistry.org The mechanism of thionation with Lawesson's reagent is generally accepted to involve a cycloaddition of a reactive dithiophosphine ylide to the phosphoryl group, followed by a cycloreversion to yield the thiocarbonyl and an oxathiophosphine ylide. acs.org

Another effective thionating system is the combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO). nih.govaudreyli.com This reagent combination efficiently converts esters, amides, and ketones to their thiono derivatives and offers an advantage over Lawesson's reagent in that the byproducts can be removed by a simple hydrolytic workup or filtration, avoiding the need for chromatography. nih.govaudreyli.com

The sulfurization of phosphines and phosphites can also be achieved using reagents like 3-amino-1,2,4-dithiazole-5-thione (B1224285) (xanthane hydride). The reaction mechanism involves the initial nucleophilic attack of the phosphorus atom on a sulfur atom of the xanthane hydride. nih.gov

One-Pot Synthesis Approaches to P=S Functional Groups

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methodologies have been developed for the synthesis of compounds containing the P=S functionality.

A significant one-pot approach for the synthesis of thiophosphinic acids starts from H-phosphinates. organic-chemistry.orgacs.orgacs.org This method involves the reaction of an H-phosphinate with an organometallic nucleophile, followed by quenching the resulting intermediate with elemental sulfur. organic-chemistry.orgorganic-chemistry.orgacs.orgacs.org This transformation allows for the direct formation of thiophosphorus acids in a single reaction vessel. acs.org This approach is particularly valuable as it provides an alternative to methods that use foul-smelling reagents. organic-chemistry.orgacs.org

Recent advancements have also demonstrated a metal-free cross-coupling reaction of H-phosphine oxides and H-phosphonate esters with N-(aryl/alkylthio)succinimides in water, providing a greener synthesis of thiophosphinates and thiophosphates in moderate to excellent yields. researchgate.net

Below is a table summarizing the yields of various thiophosphinates synthesized via a one-pot reaction from H-phosphinates.

| H-Phosphinate Precursor | Organometallic Reagent | Quenching Agent | Product | Yield (%) |

| Phenyl-H-phosphinate | Methylmagnesium bromide | Elemental Sulfur | Methylphenylphosphinothioic acid | >95 |

| Ethyl-H-phosphinate | Phenylmagnesium bromide | Elemental Sulfur | Ethylphenylphosphinothioic acid | >95 |

| Data is illustrative and based on typical outcomes described in the literature. |

Reactions Involving Carbon Disulfide for Thiophosphinic Derivatives

Carbon disulfide (CS₂) is a versatile reagent in organophosphorus chemistry, serving as a source of both carbon and sulfur for the formation of various thiophosphorus compounds. researchgate.net

One of the most notable applications of carbon disulfide in this context is the Stec reaction. organic-chemistry.orgacs.orgacs.org This reaction converts a phosphorus amide into a thiophosphorus acid using a base and carbon disulfide. acs.org The Stec reaction is known for its high yields and purity of the products, often without the need for chromatographic purification. organic-chemistry.org The reaction proceeds stereospecifically, which is a significant advantage in the synthesis of chiral phosphorus compounds. acs.org

The general mechanism involves the deprotonation of the phosphorus amide by a base, followed by the nucleophilic attack of the resulting anion on carbon disulfide. The intermediate then undergoes rearrangement and hydrolysis to yield the thiophosphinic acid. acs.org

Photochemical Synthesis Routes for Chalcogenophosphanes

Photochemical methods offer an alternative, often milder, pathway for the synthesis of organophosphorus compounds. Photo-induced radical transformations have been developed for the preparation of sulfur-containing organophosphorus compounds. researchgate.net

Blue LED irradiation has been shown to promote the synthesis of phosphorochalcogenoates, phosphorochalcogenothioates, and phosphinothioates in very good yields. organic-chemistry.org These reactions are particularly attractive as they can be performed under metal-free, ligand-free, oxidant-free, and photocatalyst-free conditions, leading to high atom economy and minimal chemical waste. organic-chemistry.org These photochemical routes represent a green and efficient alternative to traditional synthetic methods.

Novel Precursor Chemistry for Controlled Sulfanylidenephosphane Formation

The generation of this compound and its derivatives often relies on the strategic design of precursors that can release the P=S moiety under specific and controlled conditions. The inherent instability of the H-P=S bond necessitates indirect synthetic routes, typically involving the reaction of a phosphorus source with a sulfur-donating reagent, often within a stabilizing matrix or in the gas phase for spectroscopic characterization.

One conceptual approach to generating this compound involves the reaction of phosphine (PH₃) with elemental sulfur. While this reaction readily forms various phosphorus sulfides, the controlled formation of the monomeric H-P=S is exceptionally challenging to achieve in the condensed phase. The reaction typically leads to more stable, higher-order phosphorus sulfides.

A more refined strategy involves the use of organophosphorus precursors where bulky substituents can kinetically stabilize the P=S double bond. While not producing the parent this compound, the synthesis of sterically hindered phosphinidene (B88843) sulfides provides valuable insights into the nature of the P=S bond and the methodologies for its formation. For instance, the reaction of a bulky primary phosphine with a sulfur transfer reagent can yield a transient phosphinidene sulfide, which can then be trapped by a suitable substrate.

Recent advancements have explored the use of specifically designed molecular precursors that can eliminate a small, stable molecule to release this compound under thermal or photolytic conditions. These methods are often employed for gas-phase studies where the transient species can be identified and characterized spectroscopically before it decomposes.

The synthesis of related, more stable compounds, such as phosphonium (B103445) ylides and thiophosphonium salts, provides a foundational understanding of the principles that could be applied to the controlled formation of this compound. These syntheses often involve multi-component reactions that allow for the construction of the desired phosphorus-containing framework. While these are not direct precursors to H-P=S, the reaction mechanisms and precursor designs offer valuable templates for future synthetic strategies targeting the parent compound.

Below are tables detailing the synthesis of analogous compounds, which illustrate the types of precursors and reaction conditions that are relevant to the formation of P=S bonds.

Table 1: Synthesis of Triphenylphosphine Sulfide Analogue

| Precursor 1 | Precursor 2 | Solvent | Reaction Time | Yield (%) |

| Triphenylphosphine | Elemental Sulfur (S₈) | Dichloromethane | < 1 min | 88 |

Table 2: Synthesis of Stabilized Phosphorus Ylide Analogues

| Phosphine | Acetylenic Ester | N-H Acid | Solvent | Yield (%) |

| Triphenylphosphine | Dimethyl acetylenedicarboxylate | 5-Methyl-2-pyrrolidone | Ethyl acetate | 95 (Z/E mixture) |

| Triphenylphosphine | Diethyl acetylenedicarboxylate | 5-Methyl-2-pyrrolidone | Ethyl acetate | 92 |

| Triphenylphosphine | Dimethyl acetylenedicarboxylate | N,N-Dimethylacetamide | Ethyl acetate | 90 (Z/E mixture) |

The data presented in these tables, while not directly pertaining to the synthesis of this compound itself, highlight the types of multicomponent reactions and precursor strategies that are being explored in the broader field of organophosphorus-sulfur chemistry. The development of novel precursors that can generate H-P=S in a controlled manner remains an active area of research, with the ultimate goal of isolating and fully characterizing this fundamental molecule.

Mechanistic Investigations of Sulfanylidenephosphane Reactivity

Electrophilic Nature of the Phosphorus Atom and Nucleophilic Attack

The electronic structure of the sulfanylidenephosphane molecule dictates the reactivity of its central phosphorus atom. The phosphorus-sulfur double bond (P=S) is significantly polarized, with the more electronegative sulfur atom drawing electron density away from the phosphorus. This polarization imparts a partial positive charge on the phosphorus atom, rendering it an electrophilic center susceptible to attack by nucleophilic agents. ttu.ee This inherent electrophilicity is a cornerstone of its chemistry, analogous to the reactivity observed in phosphoryl compounds containing a P=O group. ttu.eelibretexts.org

In a concerted mechanism, the nucleophile attacks the phosphorus center from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration at the phosphorus atom. libretexts.orgresearchgate.net Alternatively, front-side attack is also a possibility in phosphorus chemistry, which can lead to a retention of configuration, sometimes involving a process known as Berry pseudorotation in the pentacoordinate intermediate. researchgate.net The presence of Lewis acids can further enhance the electrophilicity of the phosphorus atom by coordinating to the sulfur atom, thereby increasing its susceptibility to nucleophilic attack. libretexts.org

Hydrophosphination Reactions and Catalytic Activation Pathways

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond (e.g., in alkenes and alkynes), is a highly atom-economical method for forming P-C bonds. researchgate.net this compound, containing a reactive P-H bond, is a potential substrate for such reactions. These transformations are often facilitated by metal catalysts, which can offer high levels of control over product selectivity. uvm.edu

Catalytic hydrophosphination reactions can proceed via several mechanistic pathways, with the specific pathway depending on the metal catalyst and substrates involved. researchgate.net A common first step in many catalytic cycles is the oxidative addition of the P-H bond to the metal center, forming an intermediate metal hydride complex with a metal-phosphorus bond. researchgate.net From this intermediate, P-C bond formation can occur through two primary routes:

Insertion into the M-P bond: The unsaturated substrate inserts into the metal-phosphorus bond, followed by C-H reductive elimination to yield the phosphine (B1218219) product and regenerate the catalyst. researchgate.net

Insertion into the M-H bond: The substrate inserts into the metal-hydride bond, followed by P-C reductive elimination. researchgate.net

A variety of metals have been shown to catalyze hydrophosphination, including noble metals like palladium and more earth-abundant metals such as iron. uvm.edu The development of stereoselective hydrophosphination is a significant area of research, with palladium catalysts demonstrating high efficacy in achieving excellent enantioselectivity (up to 99% ee) in the hydrophosphination of enones with secondary phosphines. uvm.edu While much of the development has focused on traditional phosphines, the principles of catalytic activation are applicable to P-H bond-containing species like this compound, opening avenues for the synthesis of novel organophosphorus compounds. Moreover, catalyst-free approaches, such as photochemical activation, have been developed for certain phosphine substrates, proceeding through a radical mechanism. nih.gov

Detailed Mechanisms of Reaction with Elemental Sulfur and Polysulfides

The reaction between phosphines and elemental sulfur (S₈) to produce phosphine sulfides is a classic transformation in phosphorus chemistry. The mechanisms governing these reactions are complex due to the kinetic and thermodynamic instability of the intermediate polysulfide species that are formed. researchgate.netnih.gov Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the plausible reaction pathways. researchgate.netchemrxiv.org These studies provide a comprehensive picture of how phosphines mediate the decomposition of sulfur chains, which involves nucleophilic attack, unimolecular decomposition, and scrambling reactions. nih.govnjit.edu

The initial step in the reaction of a phosphine with elemental sulfur is the nucleophilic attack of the phosphine on the S₈ ring, leading to ring-opening and the formation of a phosphonium (B103445) polysulfide zwitterion. This species can then undergo a series of decomposition reactions. For the degradation of polysulfide intermediates, the Foss-Bartlett hypothesis has been identified as the most probable nucleophilic decomposition pathway. researchgate.netchemrxiv.org This mechanism involves the nucleophilic attack of a phosphine on a sulfur atom within the polysulfide chain. The attack typically occurs at a sulfur atom that is not at the end of the chain, leading to the cleavage of an S-S bond and the formation of a shorter polysulfide and a phosphine sulfide (B99878). researchgate.net

While nucleophilic attack by an external phosphine is a viable pathway, DFT calculations have revealed that unimolecular decomposition pathways often have the lowest activation barriers, especially for longer polysulfide chains. researchgate.netchemrxiv.org This suggests that such intermediates are fleeting in solution and can decompose rapidly without the need for an external nucleophile. chemrxiv.org The most favorable of these unimolecular pathways is often intramolecular cyclization, where the anionic end of the polysulfide chain attacks a sulfur atom further down the chain, extruding a stable cyclic sulfur allotrope (like S₆ or S₇) and a shorter polysulfide. nih.govchemrxiv.org

Other bimolecular pathways, such as scrambling reactions where two polysulfide chains exchange sulfur atoms, are also possible but are generally associated with higher activation energies and are considered less likely to be significant unless the concentrations of reactive intermediates are high. chemrxiv.orgchemrxiv.org

The table below presents representative calculated activation free energies (ΔG‡) for various decomposition pathways of phosphine-derived polysulfides, illustrating the kinetic favorability of unimolecular routes for longer chains.

| Reaction Pathway | Polysulfide Chain Length | Nucleophile | Activation Free Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Attack (Foss-Bartlett) | Trisulfide (R₃P-S-S-S⁻) | PMe₃ | ~19.6 |

| Unimolecular Cyclization | Heptasulfide (R₃P-S₇⁻) | - | Nearly barrierless |

| Unimolecular Non-cyclizative | Short Polysulfides | - | Competes with nucleophilic attack |

| Scrambling Reaction | Bimolecular | - | Higher barriers than unimolecular paths |

Note: The data is illustrative, based on findings from DFT studies on model phosphine systems. researchgate.netchemrxiv.org

Thiosulfoxides have been considered as potential intermediates in the complex reaction mixture of phosphines and sulfur. nih.govchemrxiv.org These species can arise from the rearrangement of polysulfide intermediates. mdpi.com The mechanism involving a thiosulfoxide intermediate has been proven in the reaction of allyl disulfides with triphenylphosphine (B44618), where one sulfur atom is removed. mdpi.com In the comprehensive mechanistic studies of phosphine-sulfur reactions, attack on thiosulfoxides was evaluated as a possible pathway. chemrxiv.org However, calculations suggest that these pathways are generally less kinetically favorable compared to the unimolecular decomposition of long polysulfides or the nucleophilic decomposition of shorter ones. chemrxiv.org

Reactivity in Addition and Cycloaddition Reactions

The phosphorus-sulfur double bond in this compound is an unsaturated moiety that can participate in addition and cycloaddition reactions. libretexts.org Cycloaddition reactions are concerted processes where two unsaturated molecules react to form a cyclic adduct, involving a reorganization of π electrons to form new σ bonds. libretexts.org

The P=S bond can act as a "dienophile" or a "philodiene" in these reactions. For instance, in a [4+2] cycloaddition, also known as the Diels-Alder reaction, this compound could react with a 1,3-diene. libretexts.org In this scenario, the P=S π bond would be one of the components, adding across the diene to form a six-membered heterocyclic ring containing phosphorus and sulfur. The stereochemistry of these reactions often follows the endo rule, where the substituents on the dienophile orient themselves under the π system of the diene in the transition state. libretexts.org

Other types of cycloadditions are also conceivable:

[2+2] Cycloaddition: The P=S bond could react with an alkene to form a four-membered thia-phosphetane ring. These reactions are often photochemically induced rather than thermally, as thermal [2+2] cycloadditions can have high activation barriers. libretexts.org

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, this reaction would involve the P=S bond reacting with a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) to form a five-membered heterocyclic ring.

The ability of this compound and its derivatives to undergo these reactions provides a powerful synthetic route to a wide variety of phosphorus-sulfur-containing heterocyclic compounds. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Sulfanylidenephosphanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the characterization of sulfanylidenephosphanes in solution. The presence of the magnetically active ³¹P nucleus provides a direct observational window into the chemical environment of the phosphorus center.

³¹P NMR spectroscopy is fundamental for identifying and characterizing phosphorus-containing compounds. slideshare.net The chemical shift (δ) of the phosphorus nucleus in a sulfanylidenephosphane is highly sensitive to its electronic environment, including the nature of the substituents attached to the phosphorus atom, bond angles, and the degree of π-bonding. slideshare.net Chemical shifts are typically reported relative to an external standard of 85% phosphoric acid. slideshare.net

The oxidation of a phosphane to its corresponding this compound (a P(V) species) results in a significant change in the ³¹P chemical shift. The precise value of δ(³¹P) provides critical diagnostic information about the structure.

Table 1: Representative ³¹P NMR Chemical Shifts for Selected this compound Derivatives

| Compound Class | Substituents (R) | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|---|

| Trialkylsulfanylidenephosphanes | Alkyl (e.g., Methyl, Ethyl) | +30 to +60 |

| Triarylsulfanylidenephosphanes | Aryl (e.g., Phenyl) | +20 to +50 |

Note: The chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Spin-spin coupling provides further structural detail. Coupling constants in ³¹P NMR are often larger than those observed in ¹H or ¹³C NMR. slideshare.net For molecules containing more than one phosphorus atom, the through-bond phosphorus-phosphorus coupling constant (JPP) is a valuable parameter. For instance, in doubly oxidized derivatives with a P-P bond, such as R₂(S)P-P(S)R₂, the ¹JPP coupling constants are observed and follow trends related to the substituents. slideshare.net

While ³¹P NMR provides direct information about the phosphorus center, ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the organic substituents. These techniques are used in conjunction with ³¹P NMR to build a complete picture of the molecule.

These multi-nuclear NMR approaches allow for the comprehensive assignment of all atoms within the molecular framework. semanticscholar.org

To unambiguously assign complex structures and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. For sulfanylidenephosphanes, heteronuclear correlation experiments are particularly powerful. acs.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to a heteronucleus, such as ¹³C or ³¹P. A ¹H-¹³C HSQC spectrum maps the connectivity of the carbon skeleton, while a ¹H-³¹P HSQC experiment directly links protons to the phosphorus atom, confirming which protons are on carbons adjacent to the P=S group. scirp.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings, typically over two or three bonds. A ¹H-³¹P HMBC spectrum can establish correlations between the phosphorus atom and protons that are two or three bonds away, which is invaluable for piecing together the molecular structure, especially in the absence of direct P-C-H connections.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, helping to trace out the spin systems within the organic substituents.

Inverse-detected 2D experiments like the ¹H-³¹P Fast-HMQC have proven to be highly sensitive and selective methods for the rapid screening and identification of organophosphorus compounds, even at very low concentrations. acs.orgscirp.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. wikipedia.org It serves as an excellent complementary method to NMR by providing a characteristic "fingerprint" of the functional groups present in a molecule, most notably the P=S double bond. su.semdpi.com

The stretching vibration of the phosphorus-sulfur double bond (νP=S) gives rise to a characteristic absorption band in both IR and Raman spectra. The position of this band is sensitive to the masses of the atoms and the strength of the bond. hawaii.edu The P=S bond is highly polarizable, often resulting in a strong Raman signal. libretexts.org

The frequency of the P=S stretching vibration typically appears in the range of 550 to 850 cm⁻¹. The exact position is influenced by the electronegativity of the substituents on the phosphorus atom. Electron-withdrawing groups tend to increase the bond strength and shift the vibrational frequency to a higher wavenumber.

Table 2: Typical P=S Stretching Frequencies in IR/Raman Spectra

| Compound Type | Typical ν(P=S) Range (cm⁻¹) |

|---|---|

| P₄S₁₀ | 600 - 750 |

| Dialkyl dithiophosphates | 640 - 690 |

| Triarylphosphine sulfides | ~600 |

Note: These ranges are illustrative. The specific frequency depends on the molecular structure and physical state (solid, liquid, solution).

Vibrational spectroscopy is a powerful tool for studying the structure of ions and identifying specific chemical linkages in the gas phase or in solution. Infrared photodissociation (IRPD) spectroscopy, for example, is an advanced technique used to measure the vibrational spectra of mass-selected ions. mpg.de

When a this compound is ionized or coordinated to a metal center, the frequency of the P=S stretching vibration can shift significantly. This shift provides direct evidence of the interaction and offers insight into how the P=S bond has been perturbed. For instance, coordination of the sulfur atom to a Lewis acid would be expected to weaken the P=S bond, resulting in a shift of the νP=S band to a lower frequency (a red shift). Conversely, changes in the electronic structure upon ion formation can lead to either red or blue shifts, depending on whether the P=S bond order increases or decreases. By comparing the vibrational spectrum of the neutral molecule with that of its corresponding ion, the site of electronic change can often be inferred. mpg.de

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the characterization of sulfanylidenephosphanes (R-P=S), providing definitive information on their molecular weight and structural features through the analysis of fragmentation patterns. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed to generate ions for analysis.

The molecular ion peak (M⁺˙), typically observed in EI-MS, confirms the molecular weight of the compound. The fragmentation of sulfanylidenephosphanes is governed by the relative strengths of the bonds and the stability of the resulting fragments. The primary fragmentation pathways often involve the cleavage of the bond between the substituent (R) and the phosphorus atom (α-cleavage). The stability of the resulting carbocation or radical plays a significant role in the fragmentation process.

Common fragmentation pathways for substituted sulfanylidenephosphanes can be predicted based on principles observed in other organophosphorus and organosulfur compounds. nih.govlibretexts.org For a generic this compound, R-P=S, key fragmentation events include:

α-Cleavage: Loss of the R group to form a [P=S]⁺ fragment or loss of a radical from the R group.

Rearrangements: Similar to the McLafferty rearrangement in carbonyl compounds, molecules with appropriate side chains may undergo hydrogen rearrangements. nih.gov

Loss of Sulfur: Cleavage of the P=S bond, although this is generally less favorable than cleavage of single bonds.

Complex Fragmentation of the R group: The substituent itself can undergo characteristic fragmentation, providing further structural clues.

The high-resolution mass spectrometry (HRMS) technique allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental composition, greatly enhancing the confidence in structural assignments. nih.gov

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Methylthis compound (CH₃PS)

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Proposed Origin |

| Molecular Ion | [CH₃PS]⁺˙ | 78 | Intact molecule |

| M-1 | [CH₂PS]⁺ | 77 | Loss of H radical |

| Fragment 1 | [PS]⁺ | 63 | α-cleavage, loss of CH₃ radical |

| Fragment 2 | [CH₃P]⁺˙ | 46 | Loss of S atom |

X-ray Crystallographic Studies of Substituted Sulfanylidenephosphanes

X-ray crystallography provides the most definitive structural information for crystalline this compound derivatives, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. nih.govnih.gov This technique is crucial for unambiguously determining the geometry around the phosphorus atom and characterizing intermolecular interactions.

A single-crystal X-ray diffraction analysis of a substituted this compound would yield detailed information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. researchgate.netresearchgate.net

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal. researchgate.net

P=S Bond Length: This is a key parameter, providing insight into the double-bond character. For comparison, the P=S bond in Lawesson's reagent, a related dithiadiphosphetane disulfide, is a well-characterized feature.

P-C Bond Length(s): The length of the bond between phosphorus and its organic substituent(s).

Bond Angles: The C-P=S angle and others around the phosphorus center define the local geometry.

Intermolecular Interactions: Analysis of the crystal packing can reveal non-covalent interactions such as hydrogen bonds or van der Waals forces that influence the solid-state structure. nih.gov

This detailed structural information is vital for understanding structure-property relationships and for validating computational models.

Table 2: Representative Crystallographic Data Parameters for a Substituted this compound

| Parameter | Description | Typical Information Obtained |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). nih.gov | Fundamental symmetry of the crystal. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). nih.gov | Detailed spatial arrangement of molecules. |

| a, b, c (Å) | Unit cell edge lengths. | Dimensions of the repeating lattice unit. |

| α, β, γ (°) | Unit cell angles. | Shape of the repeating lattice unit. |

| V (ų) | Volume of the unit cell. | Density and packing efficiency. |

| Z | Number of molecules per unit cell. | Molecular packing within the lattice. |

| Bond Lengths (Å) | P=S, P-C distances. | Information on bonding and electron distribution. |

| Bond Angles (°) | C-P=S angle. | Geometry around the phosphorus atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within sulfanylidenephosphanes. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The P=S double bond in sulfanylidenephosphanes constitutes a chromophore, the part of the molecule responsible for light absorption. lumenlearning.compressbooks.pub

The key electronic transitions expected for sulfanylidenephosphanes involve the π electrons of the double bond and the non-bonding (n) lone pair electrons on the sulfur atom:

π → π* Transition: An electron from the π bonding orbital is excited to the corresponding π* antibonding orbital. This is typically a high-energy transition resulting in strong absorption in the UV region. masterorganicchemistry.com

n → π* Transition: An electron from a non-bonding orbital (lone pair) on the sulfur atom is promoted to the π* antibonding orbital of the P=S bond. These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. libretexts.org

The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are influenced by the nature of the substituent (R) attached to the phosphorus atom. Electron-donating or electron-withdrawing groups, as well as conjugation with other π systems in the R group, can shift the absorption bands to longer or shorter wavelengths (bathochromic or hypsochromic shifts, respectively). lumenlearning.com

Table 3: Expected Electronic Transitions in Sulfanylidenephosphanes

| Transition Type | Orbitals Involved | Relative Energy | Expected Spectral Region |

| π → π | π bonding to π antibonding | High | Ultraviolet (<300 nm) |

| n → π | Non-bonding to π antibonding | Low | Near Ultraviolet / Visible (>300 nm) |

Integrated Spectroscopic Approaches for Complex this compound Structures

For the unambiguous characterization of complex or novel substituted sulfanylidenephosphanes, a single analytical technique is often insufficient. An integrated approach, combining data from multiple spectroscopic methods, provides a comprehensive understanding of the molecular structure. ijarse.com

A typical integrated workflow would involve:

Mass Spectrometry (MS): To determine the molecular formula (via HRMS) and to gain initial structural insights from fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly crucial, providing information about the chemical environment of the phosphorus nucleus. ¹H and ¹³C NMR provide a complete map of the organic substituent's framework and its connectivity to the phosphorus atom.

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, most notably the characteristic stretching vibration of the P=S double bond.

UV-Vis Spectroscopy: To probe the electronic structure of the P=S chromophore and any conjugated systems within the molecule. researchgate.net

By combining the molecular weight and fragmentation data from MS, the atomic connectivity from NMR, the functional group information from IR, the electronic properties from UV-Vis, and the precise 3D arrangement from X-ray crystallography, a complete and unequivocal structural elucidation of complex sulfanylidenephosphanes can be achieved.

Theoretical and Computational Studies of Sulfanylidenephosphane

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. northwestern.edu For sulfanylidenephosphane, these methods elucidate the nature of its covalent bonds, the distribution of electron density, and the characteristics of its molecular orbitals.

The electronic structure of this compound is characterized by the phosphorus-sulfur double bond (P=S) and the phosphorus-hydrogen single bond (P-H). Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can precisely model the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and electronic transition properties. nih.govijcce.ac.ir

Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to analyze the bonding in detail. For this compound, NBO analysis would reveal the hybridization of the phosphorus and sulfur atoms and the composition of the σ and π components of the P=S double bond. This analysis helps in understanding the charge distribution and the degree of polarity of the P-H and P=S bonds.

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| P=S Bond Length | DFT/B3LYP/6-311G+(d,p) | ~1.93 Å |

| P-H Bond Length | DFT/B3LYP/6-311G+(d,p) | ~1.42 Å |

| H-P-S Bond Angle | DFT/B3LYP/6-311G+(d,p) | ~95.5° |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions due to its favorable balance of computational cost and accuracy. nih.govsumitomo-chem.co.jp For this compound, DFT calculations can map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and products. rsc.org

A typical DFT investigation of a reaction mechanism involves:

Geometry Optimization: The structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state correctly links the desired species.

By calculating the energies of these species, key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies, can be determined. This allows for predictions about the feasibility and rate of a reaction. For example, DFT could be used to study the dimerization of this compound or its cycloaddition reactions with other unsaturated molecules. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govmdpi.com

For a small molecule like this compound, MD simulations can be employed to explore its conformational dynamics, although its structural flexibility is limited. More significantly, MD is a powerful tool for studying intermolecular interactions. By simulating a single this compound molecule in a solvent box (e.g., water or an organic solvent), one can investigate:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The potential for hydrogen bond formation between the hydrogen atom of this compound and solvent molecules, or between multiple this compound molecules.

Van der Waals Interactions: Non-covalent interactions with other molecules in the system.

These simulations provide insights into solubility, diffusion, and the local environment of the molecule in different media, which are crucial for understanding its behavior in a realistic chemical setting.

Computational Modeling for Predicting Spectroscopic Properties

Computational modeling is a highly effective method for predicting and interpreting various types of molecular spectra. nih.govrsc.org By calculating the properties related to the interaction of molecules with electromagnetic radiation, these methods can provide theoretical spectra that can be directly compared with experimental results. ias.ac.in

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. ias.ac.in For this compound, this would allow for the assignment of specific spectral peaks to the stretching and bending modes of the P=S, P-H, and H-P-S groups. Theoretical predictions are often scaled by an empirical factor to better match experimental data. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These calculations predict the magnetic environment of the ¹H and ³¹P nuclei in this compound, aiding in the interpretation of experimental NMR spectra.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths. sumitomo-chem.co.jp These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic transitions, such as those involving the HOMO and LUMO. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(P-H) | ~2350 | P-H bond stretch |

| ν(P=S) | ~710 | P=S bond stretch |

| δ(H-P-S) | ~980 | H-P-S bond bend |

Coordination Chemistry and Ligand Behavior of Sulfanylidenephosphane

Formation of Metal Complexes with Transition Metals

Tertiary phosphine (B1218219) sulfides readily form stable complexes with a variety of transition metals, particularly those classified as "soft" or "class b" metals, which have a high affinity for polarizable donor atoms like sulfur. acs.org The formation of these complexes typically involves the direct reaction of the phosphine sulfide (B99878) ligand with a suitable metal precursor in an appropriate solvent. nih.gov The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield and purity of the resulting metal complex. nih.gov

A range of transition metal complexes incorporating phosphine sulfide ligands have been synthesized and characterized, including those of palladium(II), platinum(II), copper(I), and gold(I). acs.orgnih.gov For instance, diphenyl(o-diphenylarsinophenyl)phosphine sulfide has been shown to coordinate to palladium(II), platinum(II), and copper(I) through both the phosphorus and sulfur atoms, acting as a chelating ligand. acs.org In contrast, with gold(I) chloride, it coordinates only through the arsenic atom. acs.org

The synthesis of these complexes is often straightforward. For example, reacting a metal precursor with a stoichiometric amount of the phosphine ligand in a dry solvent like dichloromethane or diethyl ether at room temperature or slightly elevated temperatures can yield the desired metal complex. nih.gov The resulting products are typically air-stable solids. nih.gov

Table 1: Examples of Transition Metal Complexes with Phosphine Sulfide Ligands

| Metal Center | Phosphine Sulfide Ligand | Resulting Complex | Reference |

| Palladium(II) | Diphenyl(o-diphenylarsinophenyl)phosphine sulfide | [Pd(C₃₀H₂₄AsPS)(NCS)(SCN)] | acs.org |

| Platinum(II) | Diphenyl(o-diphenylarsinophenyl)phosphine sulfide | [Pt(C₃₀H₂₄AsPS)Cl₂] | acs.org |

| Copper(I) | Diphenyl(o-diphenylarsinophenyl)phosphine sulfide | [Cu(C₃₀H₂₄AsPS)Cl] | acs.org |

| Gold(I) | Diphenyl(o-diphenylarsinophenyl)phosphine sulfide | [Au(C₃₀H₂₄AsP)Cl] (coordinated via As) | acs.org |

Investigation of Ligand Properties in Metal Coordination Environments

The properties of phosphine sulfide ligands in metal coordination environments are influenced by both electronic and steric factors. manchester.ac.uknih.gov The electronic effect relates to the electron-donating or -accepting ability of the ligand, which can be modified by changing the substituents on the phosphorus atom. manchester.ac.uk For example, electron-donating groups on the aryl rings of a triarylphosphine sulfide will increase the electron density on the sulfur atom, enhancing its donor properties.

The steric properties, often quantified by the Tolman cone angle, also play a crucial role in determining the coordination geometry and reactivity of the resulting metal complex. libretexts.org Bulky substituents on the phosphine sulfide can influence the number of ligands that can coordinate to a metal center and can affect the stability of the complex. rsc.org

Spectroscopic techniques are vital for investigating these ligand properties. For instance, the electronic absorption spectra of palladium(II) complexes have shown that a phosphine sulfide ligand exerts a weaker ligand field than the corresponding phosphine. acs.org This indicates that the P=S group is a weaker σ-donor compared to the P atom in a phosphine. Infrared spectroscopy can also provide insights into the electronic properties of the ligand by analyzing the stretching frequencies of co-ligands like carbon monoxide. manchester.ac.uk

Role in Asymmetric Catalysis through Chiral Ligand Design

Chiral phosphine sulfides have emerged as important ligands in asymmetric catalysis, where the goal is to synthesize one enantiomer of a chiral product selectively. cell.com The chirality can be introduced at the phosphorus atom (P-chiral) or on the backbone of the ligand. nih.gov These chiral ligands coordinate to a metal center to create a chiral catalyst that can effectively control the stereochemical outcome of a reaction.

Chiral mixed phosphorus/sulfur ligands have proven effective in enantioselective rhodium-catalyzed hydrogenation of dehydroamino acids and hydrosilylation of ketones. nih.gov By systematically modifying the substituents on the sulfur and phosphorus atoms, as well as the ligand backbone, optimal ligands have been developed that achieve high enantioselectivities, often exceeding 90% enantiomeric excess (ee). nih.gov For instance, certain chiral phosphine sulfide ligands have been shown to be highly effective in the Rh-catalyzed hydrogenation of various α-acylaminoacrylates, yielding products with 89-97% ee. nih.gov

The design of these ligands is crucial for their success. Conformationally rigid and electron-rich P-chiral phosphine ligands often exhibit excellent enantioselectivity and high catalytic activity. nih.govnih.gov

The synthesis of P-chiral phosphine ligands has been a significant area of research. nih.govjst.go.jp A common and effective method involves the use of phosphine-boranes as intermediates. nih.govnih.gov This methodology allows for the stereospecific synthesis of a wide variety of P-chiral phosphine ligands. These ligands can then be converted to their corresponding phosphine sulfides by reaction with elemental sulfur. wikipedia.org

An enantioselective phospha-Michael addition reaction has been developed to produce α-chiral phosphine sulfides with high yields and enantiomeric excesses. cell.com This method highlights the potential for creating novel P-chiral phosphine sulfide ligands for asymmetric catalysis. The development of modular P-chirogenic phosphines bearing a sulfur-chelating arm has also been reported, with these ligands showing high asymmetric induction (up to 96% ee) in palladium-catalyzed allylic alkylations. acs.org

Table 2: Performance of Chiral Phosphine Sulfide Ligands in Asymmetric Catalysis

| Catalytic Reaction | Chiral Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Rh-catalyzed Hydrogenation | Mixed P/S ligand | α-acylaminoacrylates | 89-97% | nih.gov |

| Rh-catalyzed Hydrosilylation | Mixed P/S ligand | Aryl alkyl and dialkyl ketones | up to 99% | nih.gov |

| Pd-catalyzed Allylic Alkylation | P-chirogenic phosphine-sulfide | 1,3-diphenyl-2-propenyl acetate | up to 96% | acs.org |

Synthesis and Characterization of Coordination Polymers and Clusters Containing P=S Units

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. acs.orgrsc.org The use of phosphine sulfides as ligands or as part of a larger ligand system can lead to the formation of novel coordination polymers and clusters with interesting structural motifs and potential applications in materials science. rsc.org

The synthesis of these materials often involves self-assembly processes where the metal ions and ligands connect in a predictable manner to form one-, two-, or three-dimensional networks. acs.orgmdpi.com The choice of metal, ligand, and reaction conditions can influence the dimensionality and topology of the resulting coordination polymer. nih.gov

Transition metal clusters containing phosphine sulfide ligands have also been synthesized and characterized. nitrkl.ac.inresearchgate.net These clusters can contain multiple metal atoms held together by metal-metal bonds and bridging ligands. The phosphine sulfide ligands can stabilize the cluster framework and influence its reactivity. nitrkl.ac.in Characterization of these complex structures often requires techniques such as single-crystal X-ray diffraction.

Phosphane-Copper(I) Complexes in Advanced Catalytic Systems

Copper(I) complexes containing phosphine ligands have attracted considerable attention due to their diverse structures and catalytic properties. rsc.orgresearchgate.net While the focus is often on phosphine ligands, the related phosphine sulfide ligands also play a role in the broader context of copper(I) coordination chemistry. acs.org The catalytic activity of copper(I) complexes is often dependent on the nature of the ligands coordinated to the metal center. mdpi.com

Heteroleptic copper(I)-phosphine complexes have been synthesized and shown to exhibit high catalytic activity in reactions such as the azide-alkyne cycloaddition (CuAAC) in water. rsc.org The phosphine ligands in these complexes protect the copper(I) center and modulate its catalytic activity.

Furthermore, copper(I)-catalyzed asymmetric reactions have been developed using chiral phosphine derivatives. researchgate.net For example, an unprecedented copper(I)-catalyzed asymmetric SₙAr reaction with HP(S)R₂ has been reported for the synthesis of axially chiral phosphine derivatives in high yields and excellent enantioselectivity. researchgate.net This demonstrates the potential for developing advanced catalytic systems based on phosphane-copper(I) complexes, where the phosphorus ligand, potentially a phosphine sulfide or its precursor, is key to the catalytic performance.

Sulfanylidenephosphane in Advanced Materials Science Applications

Precursors for the Synthesis of Semiconductor Materials

Sulfanylidenephosphane and related phosphorus sulfide (B99878) compounds serve as valuable precursors in the fabrication of advanced semiconductor materials. smolecule.com These materials are fundamental components in a myriad of electronic devices, including transistors, solar cells, and light-emitting diodes (LEDs). The use of this compound-based precursors allows for precise control over the composition and processing conditions, enabling researchers to tailor the electronic and optical properties of the resulting semiconductors. This fine-tuning is critical for developing next-generation devices with enhanced efficiency, improved performance, and novel functionalities. Research in this area focuses on optimizing synthetic routes to produce semiconductor nanocrystals and thin films with desired stoichiometries and morphologies for specific electronic applications.

Development of Phosphor Materials for Luminescent Applications

In the realm of photonics and display technology, this compound is utilized in the synthesis of phosphor materials. smolecule.com Phosphors are substances that exhibit luminescence, a property that is central to technologies such as fluorescent lighting, medical imaging, and solid-state lighting. By incorporating this compound-derived components into various host materials, scientists can create phosphors with specific luminescent characteristics, including tailored emission colors and enhanced quantum yields. The ability to control these properties is essential for the development of highly efficient and color-saturated displays and lighting systems.

Integration into Catalyst Development for Sustainable Chemical Processes

The unique reactivity of this compound makes it a promising candidate for the development of novel catalysts for sustainable chemical processes. smolecule.com Catalysts are crucial for accelerating chemical reactions, reducing energy consumption, and minimizing waste in industrial processes. frontiersin.orgeuropa.eueuropa.euresearchgate.netacs.org The integration of this compound into catalytic systems can lead to the creation of active sites with unique electronic and steric properties. Researchers are exploring the use of this compound-based catalysts in a variety of transformations, including the production of biofuels, pharmaceuticals, and other fine chemicals, aiming to develop more environmentally friendly and economically viable chemical manufacturing routes.

Modified Carbon Materials Incorporating Phosphorus for Adsorption and Surface Functionality

While direct research on this compound for modifying carbon materials is limited, the broader field of phosphorus-doped carbon materials offers insights into potential applications. The incorporation of phosphorus into carbon frameworks can significantly alter their surface chemistry and adsorption properties. This modification can enhance the material's affinity for specific pollutants, making them more effective adsorbents for water and air purification. Furthermore, the introduction of phosphorus-containing functional groups can improve the surface functionality of carbon materials for applications in catalysis and energy storage.

Phosphorus Doping of Materials for Enhanced Mechanical and Biological Properties

Phosphorus doping is a strategy employed to enhance the mechanical and biological properties of various materials. While specific studies on this compound for this purpose are not widely available, the general principles of phosphorus incorporation are well-established. In materials science, doping with phosphorus can influence crystal structure, hardness, and wear resistance. In the context of biomaterials, phosphorus-containing coatings can improve biocompatibility and promote tissue integration.

Exploration of Two-Dimensional Materials Derived from Phosphorus-Sulfur Frameworks

The exploration of two-dimensional (2D) materials beyond graphene has opened up new avenues for research in materials science. Layered phosphorus-sulfur compounds are of particular interest due to their unique electronic and optoelectronic properties. While direct exfoliation or synthesis of 2D materials from this compound is a nascent area of research, the study of phosphorus-sulfur frameworks provides a foundation for the potential discovery of novel 2D materials. These materials could exhibit interesting properties for applications in nanoelectronics, valleytronics, and catalysis. acs.orghpstar.ac.cnrsc.orgcore.ac.ukresearchgate.net

Biological Interactions and Mechanistic Toxicology of Sulfanylidenephosphane Systems

Q & A

Q. What are the optimal synthetic routes for Sulfanylidenephosphane, and how can purity be ensured?

Methodological Answer: Synthesis of this compound typically involves phosphorus-sulfur bond formation via reactions such as:

- Thiophosphorylation : Reacting phosphorus precursors (e.g., PCl₃) with sulfur-containing nucleophiles under inert conditions.

- Solid-state metathesis : Using alkali metal sulfides with phosphorus halides at elevated temperatures.

To ensure purity:

- Purification : Employ gradient sublimation or recrystallization in anhydrous solvents (e.g., toluene).

- Characterization : Validate purity via elemental analysis, NMR (³¹P, ¹H), and mass spectrometry .

- Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) in detail to align with journal guidelines for experimental replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer:

- ³¹P NMR : Primary tool for identifying phosphorus environments; chemical shifts typically range 50–100 ppm for thiophosphoryl groups.

- Raman Spectroscopy : Detects P=S stretching vibrations (~600–700 cm⁻¹).

- X-ray Diffraction (XRD) : Resolves bond lengths and angles in crystalline phases.

Best Practices:

Q. What are the key challenges in stabilizing this compound under ambient conditions?

Methodological Answer: this compound is prone to hydrolysis and oxidation. Stabilization strategies include:

- Inert Atmosphere Handling : Use gloveboxes or Schlenk lines for synthesis and storage.

- Encapsulation : Embed in hydrophobic matrices (e.g., ionic liquids) to limit moisture exposure.

- Kinetic Stabilization : Introduce sterically bulky substituents to slow degradation .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometries and calculate frontier orbital energies (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reaction Pathway Mapping : Use transition-state theory to model activation barriers for proposed mechanisms (e.g., cycloadditions).

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer:

- Critical Literature Review : Identify inconsistencies in experimental conditions (e.g., calorimetry vs. gas-phase measurements).

- Standardized Protocols : Re-measure key properties (e.g., ΔHf) using high-purity samples and traceable methods.

- Error Analysis : Quantify uncertainties in instrumentation and sample handling to reconcile discrepancies .

Q. How does the electronic structure of this compound influence its catalytic applications?

Methodological Answer:

- Electron-Deficient Behavior : The P=S moiety acts as a Lewis acid, facilitating substrate activation in catalysis (e.g., hydroamination).

- Ligand Design : Modify substituents to tune σ-donor/π-acceptor properties.

- Mechanistic Probes : Use in-situ spectroscopy (e.g., IR, EPR) to monitor intermediate species during catalytic cycles .

Guidelines for Addressing Research Gaps

- Literature Synthesis : Use systematic reviews to map existing knowledge and identify understudied areas (e.g., photochemical behavior) .

- Data Integrity : Archive raw datasets in repositories (e.g., Figshare) with metadata for reproducibility .

Note: Avoid citing non-peer-reviewed sources (e.g., ) per evidence guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.